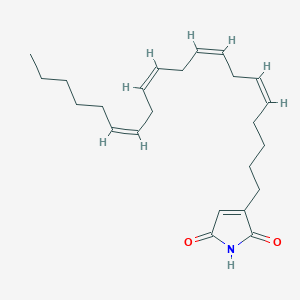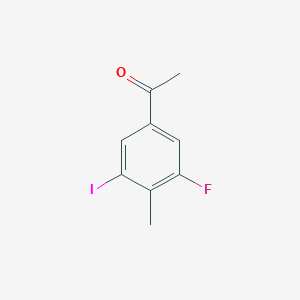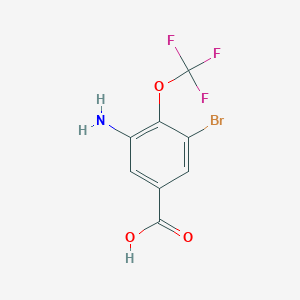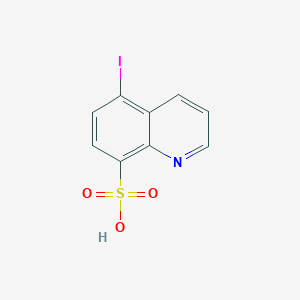
5-Iodoquinoline-8-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodoquinoline-8-sulfonic acid is an organic compound with the molecular formula C9H6INO4S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodoquinoline-8-sulfonic acid typically involves the iodination of quinoline derivatives. One common method is the reaction of 8-hydroxyquinoline with iodine and sulfuric acid, which introduces the iodine atom at the 5-position and the sulfonic acid group at the 8-position .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Iodoquinoline-8-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form azo compounds through diazotization and coupling reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium nitrite and hydrochloric acid are used for diazotization, followed by coupling with aromatic amines.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride may be employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, azo compounds, and reduced forms of the original compound .
Wissenschaftliche Forschungsanwendungen
5-Iodoquinoline-8-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in analytical chemistry for the detection of metal ions.
Biology: The compound is employed in biochemical assays and as a fluorescent probe.
Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 5-Iodoquinoline-8-sulfonic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to metal ions, forming complexes that are useful in various assays. The sulfonic acid group enhances its solubility and reactivity, making it a versatile compound in different applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-Hydroxyquinoline-5-sulfonic acid
- 5-Chloro-8-hydroxyquinoline
- 8-Hydroxyquinoline
Uniqueness
5-Iodoquinoline-8-sulfonic acid is unique due to the presence of both the iodine atom and the sulfonic acid group, which confer distinct chemical properties and reactivity compared to other quinoline derivatives. This uniqueness makes it particularly valuable in specific analytical and industrial applications .
Eigenschaften
CAS-Nummer |
803634-97-1 |
|---|---|
Molekularformel |
C9H6INO3S |
Molekulargewicht |
335.12 g/mol |
IUPAC-Name |
5-iodoquinoline-8-sulfonic acid |
InChI |
InChI=1S/C9H6INO3S/c10-7-3-4-8(15(12,13)14)9-6(7)2-1-5-11-9/h1-5H,(H,12,13,14) |
InChI-Schlüssel |
CPRCQMSVBMQOEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-bromo-N-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12855687.png)
![2-(Furan-3-yl)benzo[d]thiazole](/img/structure/B12855693.png)
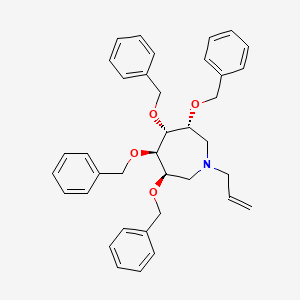
![5-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12855702.png)
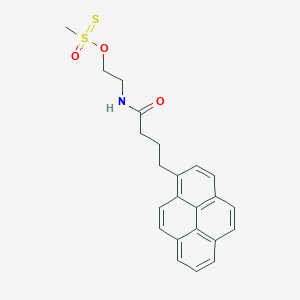
![6-(7-(2-((S)-5-azaspiro[2.4]heptan-6-yl)-1H-iMidazol-5-yl)-9,9-difluoro-9H-fluoren-2-yl)-2-((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)-1H-benzo[d]iMidazole](/img/structure/B12855708.png)
![cis-5-(Propylsulfonyl)octahydropyrrolo[3,4-b]pyrrole](/img/structure/B12855715.png)
![2-[(2S,6S)-2,6-dimethylmorpholin-4-yl]acetic acid](/img/structure/B12855725.png)
![tert-Butyl 3-(chloromethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12855733.png)
![1,2-Butanediol, 3-[bis(phenylmethyl)amino]-4-phenyl-, (2S,3S)-](/img/structure/B12855741.png)

